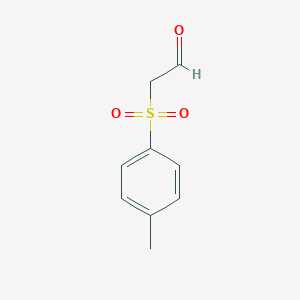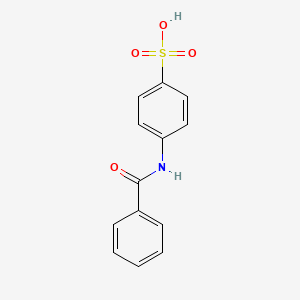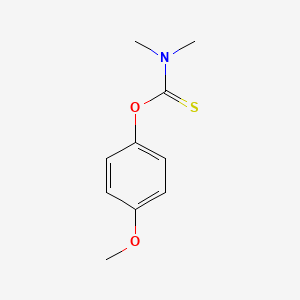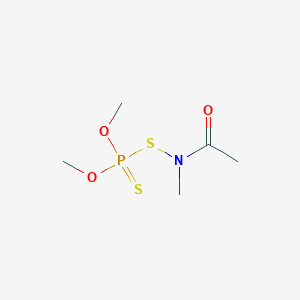![molecular formula C18H18O3 B14730016 3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol CAS No. 6049-68-9](/img/structure/B14730016.png)
3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentanaphthalene core fused with a dioxolane ring, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol typically involves a multi-step process:
Formation of the cyclopentanaphthalene core: This can be achieved through the reaction of indenyl radicals with vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain high temperatures and pressures, and the employment of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for halogenation or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one.
Reduction: Formation of a more saturated spirocyclic alcohol.
Substitution: Formation of spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is unique due to its specific combination of a spirocyclic structure with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
6049-68-9 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-spiro[1,3-dioxolane-2,7'-cyclopenta[a]naphthalene]-6'-ylpropan-1-ol |
InChI |
InChI=1S/C18H18O3/c19-10-2-5-17-16-7-6-13-3-1-4-14(13)15(16)8-9-18(17)20-11-12-21-18/h1,3-4,6-9,19H,2,5,10-12H2 |
Clé InChI |
NFSVZNOSJKWGMS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C=CC3=C4C=CC=C4C=CC3=C2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
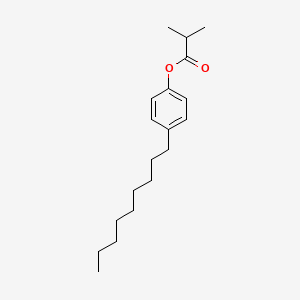
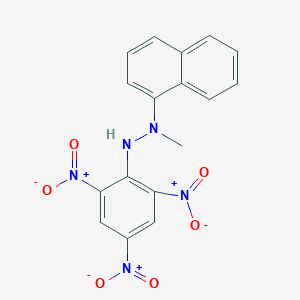
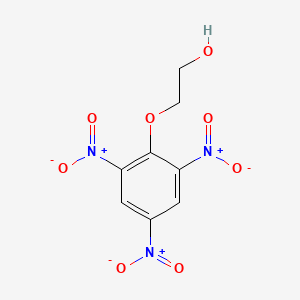
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
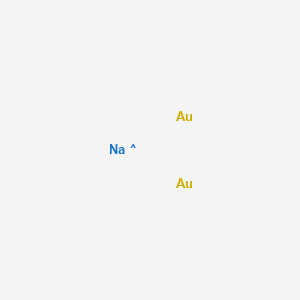

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)

